molecular formula C13H29NO B13337540 N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine

N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine

Cat. No.: B13337540
M. Wt: 215.38 g/mol
InChI Key: PPGJKYFNSRHUSU-UHFFFAOYSA-N
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Description

N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group and a methylpentan-2-yl group attached to a hexan-1-amine backbone. Its distinct chemical properties make it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine typically involves a multi-step process. One common method includes the hydroamination of olefins with nitroarenes, as reported by Baran and coworkers . This innovative hydroamination method provides a practical approach to accessing sterically hindered amines, which are traditionally challenging to synthesize.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroamination reactions using specialized catalysts and optimized reaction conditions to ensure high yield and purity. The process is designed to be scalable and cost-effective, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a chemically differentiated building block for organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of drug candidates.

    Medicine: Its unique structure makes it a valuable component in medicinal chemistry, aiding in the design of pharmaceuticals with specific therapeutic effects.

    Industry: The compound is utilized in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

The mechanism by which N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine exerts its effects involves interactions with molecular targets and pathways. The compound’s methoxy and methylpentan-2-yl groups play a crucial role in its binding affinity and specificity towards target molecules. These interactions can modulate biological pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(2-methylpentan-2-yl)aniline
  • N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
  • N-(4-(tert-butylamino)phenyl)acetamide

Uniqueness

N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable tool in various research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and specificity.

Properties

Molecular Formula

C13H29NO

Molecular Weight

215.38 g/mol

IUPAC Name

N-hexyl-4-methoxy-4-methylpentan-2-amine

InChI

InChI=1S/C13H29NO/c1-6-7-8-9-10-14-12(2)11-13(3,4)15-5/h12,14H,6-11H2,1-5H3

InChI Key

PPGJKYFNSRHUSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(C)CC(C)(C)OC

Origin of Product

United States

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